molecular formula C13H15N5O2S B2508720 N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide CAS No. 2415466-13-4

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2508720
CAS No.: 2415466-13-4
M. Wt: 305.36
InChI Key: OSASWMLUZLVRKZ-UHFFFAOYSA-N
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Description

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Biological Activity

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 270.32 g/mol

This structure includes a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound was evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
    • In vitro studies demonstrated that it inhibits cell proliferation in several cancer types, including breast and lung cancers.
  • Case Studies :
    • A study conducted on neuroblastoma and glioblastoma cell lines revealed that this compound exhibited significant cytotoxicity with an LC50 value in the nanomolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
    • Biodistribution studies in animal models showed favorable uptake in tumor tissues, suggesting its potential as a targeted therapy .

Antimicrobial Activity

The thiazole moiety is also recognized for its antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against various bacterial strains.

  • In Vitro Studies :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion assays.
    • Minimum inhibitory concentrations (MIC) were determined, indicating effective antibacterial activity at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the core structure can significantly impact potency and selectivity:

ModificationEffect on Activity
Dimethylcarbamoyl groupEnhances solubility and bioavailability
Methyl substitution on thiazoleIncreases binding affinity to biological targets

Properties

IUPAC Name

N,N,4-trimethyl-2-[(6-methylpyrazine-2-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-7-5-14-6-9(15-7)11(19)17-13-16-8(2)10(21-13)12(20)18(3)4/h5-6H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSASWMLUZLVRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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